- Process for the preparation of aziridine crosslinking agent, China, , ,
Cas no 926-39-6 (2-Aminoethyl hydrogen sulfate)

2-Aminoethyl hydrogen sulfate Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminoethyl hydrogen sulfate
- Sulfuric Acid Mono(2-Aminoethyl) Ester
- 2-Aminoethyl hyorogen sulfate
- 2-AMINOETHYL SULFATE
- Ethanol, 2-amino-,1-(hydrogen sulfate)
- Ethanol, 2-amino-, hydrogen sulfate (7CI)
- Ethanol, 2-amino-, hydrogen sulfate (ester) (8CI, 9CI)
- Ethanol, 2-amino-, sulfate (6CI)
- (2-Aminoethoxy)sulfonic acid
- 2-Aminoethanol hydrogen sulfate (ester)
- 2-Aminoethyl sulfuric acid
- 2-Azaniumylethyl sulfate
- Ethanolamine O-sulfate
- Ethanolamine sulfate
- Mono(2-aminoethyl) sulfate
- NSC 204188
- NSC 3532
- WAS-34
-
- MDL: MFCD00008179
- Inchi: 1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
- InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
- SMILES: O=S(OCCN)(O)=O
Computed Properties
- Exact Mass: 141.01000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -4.1
Experimental Properties
- Color/Form: White crystalline powder. Non corrosive.
- Density: 1.344 (estimate)
- Melting Point: 279°C(dec.)(lit.)
- Refractive Index: 1.5130 (estimate)
- Water Partition Coefficient: almost transparency
- PSA: 98.00000
- LogP: 0.54560
- Solubility: Soluble in water, insoluble in most organic solvents.
2-Aminoethyl hydrogen sulfate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:KJ6371000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Sealed in dry,Room Temperature
2-Aminoethyl hydrogen sulfate Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Aminoethyl hydrogen sulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81510-25.0g |
(2-aminoethoxy)sulfonic acid |
926-39-6 | 95% | 25.0g |
$58.0 | 2023-07-09 | |
Enamine | EN300-81510-50.0g |
(2-aminoethoxy)sulfonic acid |
926-39-6 | 95% | 50.0g |
$94.0 | 2023-07-09 | |
Life Chemicals | F0001-2229-2.5g |
2-Aminoethyl hydrogen sulfate |
926-39-6 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0445-25g |
2-Aminoethyl hydrogen sulfate |
926-39-6 | 98.0%(T) | 25g |
¥290.0 | 2022-06-10 | |
Cooke Chemical | A0862712-25G |
2-Aminoethyl Hydrogen Sulfate |
926-39-6 | >98.0%(T) | 25g |
RMB 118.40 | 2025-02-20 | |
TRC | A609545-250000mg |
2-Aminoethyl Sulfate |
926-39-6 | 250g |
$ 442.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129867-25g |
2-Aminoethyl hydrogen sulfate |
926-39-6 | 98% | 25g |
¥41.00 | 2024-04-25 | |
Enamine | EN300-81510-0.05g |
(2-aminoethoxy)sulfonic acid |
926-39-6 | 95% | 0.05g |
$19.0 | 2023-09-02 | |
Enamine | EN300-81510-100.0g |
(2-aminoethoxy)sulfonic acid |
926-39-6 | 95% | 100.0g |
$172.0 | 2023-07-09 | |
Fluorochem | 226245-500g |
2-Aminoethyl hydrogen sulfate |
926-39-6 | 97% | 500g |
£104.00 | 2022-02-28 |
2-Aminoethyl hydrogen sulfate Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- Synthesis and physicochemical and antimicrobial properties of 2-(2-hydroxyalkylamino)ethanesulfonic acidsNippon Kagaku Kaishi, 1982, (5), 824-9,
Synthetic Circuit 3
- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activitiesChemical Research in Chinese Universities, 2011, 27(3), 431-434,
Synthetic Circuit 4
- Method for preparing granular ethanolamine sulfate ester crystal by adding habit modifier and seed crystal slurry, China, , ,
Synthetic Circuit 5
- Process for making biobased products from sugars, World Intellectual Property Organization, , ,
Synthetic Circuit 6
- Synthesis of taurine by esterification of ethanolamineShiyou Huagong, 2002, 31(4), 279-282,
Synthetic Circuit 7
- Method for synthesizing 2-aminoethanol sulfate as precursor of taurine, China, , ,
Synthetic Circuit 8
- Synthesis of taurinePharmaceutical Chemistry Journal, 2008, 42(3), 142-144,
Synthetic Circuit 9
- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitorsPLoS One, 2022, 17(5),,
Synthetic Circuit 10
- Improved technology for synthesis of taurineHuagong Jinzhan, 2005, 24(11), 1269-1272,
Synthetic Circuit 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10.7
- Process for preparing sulfuric acid monoesters of aminoalkanols, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Synthetic Circuit 13
- Modification of Wenker's method of preparing ethylenimineJournal of the American Chemical Society, 1947, 69,,
Synthetic Circuit 14
- Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone, China, , ,
Synthetic Circuit 15
- Circulating method for producing taurine from ethanolamine, China, , ,
Synthetic Circuit 16
- Preparation method of branched polyethyleneimine and shale intercalation inhibitor, China, , ,
Synthetic Circuit 17
1.2 Reagents: Carbon disulfide , Sodium hydroxide Solvents: Water ; rt; rt → 45 °C; 2 h, 45 °C; 45 °C → 55 °C
- Process for preparation of cysteamine hydrochloride via basic hydrolysis, China, , ,
Synthetic Circuit 18
- Process for the preparation of cysteamine bitartrate and product so obtained, United States, , ,
Synthetic Circuit 19
- Synthesis and biological activity of novel 2-thiazolidinone sulfonylurea derivativesZhejiang Gongye Daxue Xuebao, 2008, 36(5), 562-564,
Synthetic Circuit 20
- Formation and transformation of esters. LVI. Effect of sulfuric acid on amino alcoholsHelvetica Chimica Acta, 1964, 47(7), 2106-12,
2-Aminoethyl hydrogen sulfate Raw materials
2-Aminoethyl hydrogen sulfate Preparation Products
2-Aminoethyl hydrogen sulfate Related Literature
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1. Amino-alkanethiols from amino-alcohols via aminoalkyl sulphates and thiazolidinethionesTerence C. Owen J. Chem. Soc. C 1967 1373
-
2. 474. The ionization of ethyleneimine and polyethyleneimineE. J. Shepherd,J. A. Kitchener J. Chem. Soc. 1956 2448
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Alexandre G. S. Prado,Luiza N. H. Arakaki,Claudio Airoldi Green Chem. 2002 4 42
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4. Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkaliAnthony C. Knipe J. Chem. Soc. Perkin Trans. 2 1973 589
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5. Chapter 14. Biological chemistry. Part (iv) Enzyme chemistryM. C. Summers,D. C. Williams Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1977 74 432
-
6. 222. The stability constants of the silver complexes of some aliphatic amines and amino-acidsS. P. Datta,A. K. Grzybowski J. Chem. Soc. 1959 1091
-
7. Amino-alkanethiols from amino-alcohols via aminoalkyl sulphates and thiazolidinethionesTerence C. Owen J. Chem. Soc. C 1967 1373
-
8. 565. Hydrogen bonding in gaseous mixtures. Part V. Infrared spectra of amine–alcohol systemsD. J. Millen,J. Zabicky J. Chem. Soc. 1965 3080
-
9. 593. Acid dissociation constants of the ammonium group in 2-aminoethanol, 2-aminoethyl phosphate, and 2-aminoethyl sulphateS. P. Datta,A. K. Grzybowski J. Chem. Soc. 1962 3068
-
10. Journal: index of subjects, 1962
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid monoesters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid esters Sulfuric acid monoesters
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